O-Methylarmepavine, (R)-

Description

Contextualization within the Benzylisoquinoline Alkaloid Class

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse group of plant-derived specialized metabolites, with over 2,500 known compounds. semanticscholar.orgnih.gov They are biosynthetically derived from the amino acid tyrosine. nih.gov The core structure of BIAs is characterized by a tetrahydroisoquinoline moiety linked to a benzyl (B1604629) group. nih.gov

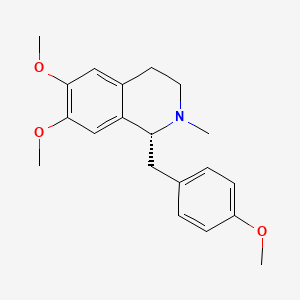

(R)-O-Methylarmepavine fits squarely within this class as a simple 1-benzylisoquinoline (B1618099) alkaloid. Its chemical structure features a tetrahydroisoquinoline core with methoxy (B1213986) groups at positions 6 and 7, a methyl group on the nitrogen atom, and a 4-methoxybenzyl group at position 1. ontosight.ainih.gov The "(R)-" designation specifies the stereochemistry at the C1 position of the isoquinoline (B145761) ring. While many BIAs in plants of the order Ranunculales possess the (S)-configuration, those found in the sacred lotus (B1177795) (Nelumbo nucifera) often exhibit the (R)-configuration. maxapress.com

The biosynthesis of BIAs begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the universal precursor to all BIAs. nih.gov A series of subsequent enzymatic reactions, including methylations, hydroxylations, and oxidative couplings, lead to the vast array of BIA structures. nih.gov In the case of (R)-O-Methylarmepavine, it is believed to be formed through a pathway that involves the inversion of the stereocenter from the initial (S)-norcoclaurine precursor, a topic of ongoing research. maxapress.com

Significance of (R)-O-Methylarmepavine in Phytochemical and Mechanistic Investigations

The importance of (R)-O-Methylarmepavine in scientific research stems from its presence in various plant species and its demonstrated biological activities, which make it a valuable subject for phytochemical and mechanistic studies.

Phytochemical Significance:

(R)-O-Methylarmepavine has been isolated from a range of plant families. It has been reported in species such as Xylopia parviflora, Dehaasia hainanensis, and is considered a new alkaloid for the genus Papaver, having been identified in Papaver pseudocanescens. nih.govznaturforsch.comdeepdyve.com The Annonaceae family is another significant source, with the compound being found in species like Annona squamosa. jscimedcentral.comnih.gov Its presence in the sacred lotus (Nelumbo nucifera) has also been documented. nih.gov The isolation and characterization of (R)-O-Methylarmepavine from these diverse plant sources contribute to the chemotaxonomic understanding of these species and provide insights into the distribution of BIAs in the plant kingdom.

Mechanistic Investigations:

From a mechanistic standpoint, (R)-O-Methylarmepavine has been investigated for a variety of biological effects. Research has explored its potential as a vascular agent and its effects on the central nervous system. ontosight.ai Studies on the broader isoquinoline alkaloid family suggest activities such as analgesia and anti-inflammatory effects. ontosight.ai

More specifically, O-methylarmepavine has shown leishmanicidal activity against both promastigote and amastigote forms of Leishmania chagasi. nih.gov Furthermore, armepavine (B1667600), a closely related compound, is being explored as a potential therapeutic for autoimmune diseases. nih.gov The antiviral effects of alkaloids from Papaver pseudocanescens, including O-methylarmepavine, have also been a subject of study. znaturforsch.com These findings underscore the importance of (R)-O-Methylarmepavine as a lead compound for further investigation into its mechanisms of action and potential therapeutic applications.

| Property | Value |

| Molecular Formula | C20H25NO3 |

| Molecular Weight | 327.42 g/mol |

| IUPAC Name | (1R)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-1,2,3,4-tetrahydroisoquinoline |

| SMILES | CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC)OC |

| InChIKey | LZJWNVLTWYMMDJ-GOSISDBHSA-N |

| CAS Number | 5701-00-8 |

| ChEBI ID | 182691 |

Table 1: Chemical Properties of (R)-O-Methylarmepavine nih.govfda.govebi.ac.uk

| Plant Species | Family | Part of Plant |

| Xylopia parviflora | Annonaceae | Not specified |

| Dehaasia hainanensis | Lauraceae | Not specified |

| Papaver pseudocanescens | Papaveraceae | Aerial parts |

| Annona squamosa | Annonaceae | Leaves |

| Nelumbo nucifera | Nelumbonaceae | Not specified |

Table 2: Natural Sources of (R)-O-Methylarmepavine nih.govnih.govznaturforsch.comjscimedcentral.comnih.gov

Structure

3D Structure

Properties

CAS No. |

5701-00-8 |

|---|---|

Molecular Formula |

C20H25NO3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(1R)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3/t18-/m1/s1 |

InChI Key |

LZJWNVLTWYMMDJ-GOSISDBHSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |

Other CAS No. |

5701-00-8 |

Synonyms |

O-methylarmepavine |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Exploration of R O Methylarmepavine

Botanical Distribution and Isolation Sources

The presence of (R)-O-Methylarmepavine is documented in several plant families, including Annonaceae, Nelumbonaceae, Papaveraceae, and Lauraceae.

(R)-O-Methylarmepavine, often referred to as (+)-O-Methylarmepavine in literature, has been isolated from species of the Annona genus, which belongs to the Annonaceae family. Notably, it is found in Annona squamosa, commonly known as sugar apple, where it has been identified in the twigs and leaves. mdpi.comiosrjournals.org Research has highlighted its presence as a benzylisoquinolinic alkaloid within the chloroform (B151607) fraction of A. squamosa twigs. mdpi.com Furthermore, studies on the leaves of A. squamosa have led to the isolation of this compound. iosrjournals.orgsemanticscholar.orgmdpi.com The compound has also been reported as a natural product found in Annona muricata. nih.gov

Table 1: Occurrence of (R)-O-Methylarmepavine in Annona Species

| Species | Plant Part | Reference |

|---|---|---|

| Annona squamosa | Twigs, Leaves | mdpi.comiosrjournals.orgsemanticscholar.orgmdpi.com |

The sacred lotus (B1177795), Nelumbo nucifera, is another significant botanical source of (R)-O-Methylarmepavine. This compound, along with other benzylisoquinoline alkaloids, is accumulated in various tissues of the plant. maxapress.comnih.gov Both (R)- and (S)-stereoisomers of armepavine (B1667600) have been isolated from the sacred lotus. maxapress.com Specifically, racemic 4'-O-methylarmepavine has been obtained from the flowers of N. nucifera. nih.gov The compound has also been identified in the leaves and seeds. imc.net.vn

Table 2: Occurrence of (R)-O-Methylarmepavine in Nelumbo Species

| Species | Plant Part | Reference |

|---|

Phytochemical investigations of Papaver pseudocanescens, a species from the poppy family (Papaveraceae), have resulted in the isolation of O-Methylarmepavine. znaturforsch.comgrafiati.comresearchgate.net Its identification was noteworthy as it was reported as a new alkaloid for the Papaver genus. mdpi.comznaturforsch.comgrafiati.comresearchgate.netdeepdyve.comgrafiati.comresearchgate.net The compound was isolated from the aerial parts of the plant collected in Mongolia. znaturforsch.com

Table 3: Occurrence of (R)-O-Methylarmepavine in Papaver Species

| Species | Plant Part | Reference |

|---|

(R)-O-Methylarmepavine has been reported in Xylopia parviflora, a plant belonging to the Annonaceae family. nih.govplantaedb.complantaedb.com The compound has been isolated from both the bark and root of this species. mdpi.comresearchgate.net Xylopia parviflora is recognized as a source of various isoquinoline (B145761) alkaloids, including (R)-O-Methylarmepavine. researchgate.net

Table 4: Occurrence of (R)-O-Methylarmepavine in Xylopia Species

| Species | Plant Part | Reference |

|---|

The Lauraceae family is another source of (R)-O-Methylarmepavine. Specifically, it has been isolated from the leaves of Dehaasia hainanensis. grafiati.comresearchgate.net This finding was part of a broader investigation into the isoquinoline alkaloids present in the Dehaasia genus, marking a first-time report of this benzylisoquinoline from the genus. grafiati.com

Table 5: Occurrence of (R)-O-Methylarmepavine in Dehaasia Species

| Species | Plant Part | Reference |

|---|

Methodologies for Extraction and Isolation from Plant Matrices

The extraction and isolation of (R)-O-Methylarmepavine from plant materials typically involve multi-step processes utilizing the compound's basic and lipophilic properties. A common approach is solvent extraction followed by acid-base partitioning.

From Annona squamosa leaves : A typical procedure involves extracting dried, powdered leaf material with methanol (B129727) at room temperature. iosrjournals.org The resulting methanol extract is concentrated under reduced pressure. This crude extract then undergoes an acid-base extraction. It is first treated with a dilute acid, such as 5% hydrochloric acid (HCl), to protonate the alkaloids and make them water-soluble. This acidic solution is then washed with a nonpolar solvent like petroleum ether to remove fats and other non-basic compounds. Subsequently, the acidic solution is basified, often with 5% sodium hydroxide (B78521) (NaOH), to deprotonate the alkaloids, rendering them soluble in organic solvents. The alkaloids are then extracted into an organic solvent, such as diethyl ether (Et2O). Finally, this organic extract is washed, dried, and evaporated to yield a mixture of alkaloids from which (R)-O-Methylarmepavine can be further purified. iosrjournals.org

From Nelumbo nucifera flowers : The flowers are extracted with 95% ethanol (B145695) (EtOH). nih.gov This is followed by an acid-base partitioning protocol. The ethanol extract is dissolved in a dilute acid (e.g., 0.1 N HCl) and partitioned with chloroform (CHCl3) to separate acidic and neutral compounds. The remaining acidic aqueous layer, containing the protonated alkaloids, is then made basic with ammonium (B1175870) hydroxide (NH4OH) to a pH of 11. A final partitioning with chloroform extracts the basic alkaloids, including (R)-O-Methylarmepavine. nih.gov Further purification is often achieved using chromatographic techniques like Centrifugal Preparative Thin-Layer Chromatography (CPTLC). nih.gov

From Papaver pseudocanescens aerial parts : The air-dried and ground aerial parts of the plant are exhaustively extracted with 95% ethanol at room temperature. znaturforsch.com The combined ethanol extracts are evaporated, and the residue is acidified with 5% HCl. After standing overnight, insoluble non-alkaloidal materials are removed by filtration. The resulting filtrate, containing the alkaloids, is then subjected to further separation and purification steps, such as column chromatography and preparative thin-layer chromatography (PTLC), to isolate individual alkaloids like O-Methylarmepavine. znaturforsch.com

Solvent Extraction Techniques

Solvent extraction is a fundamental and widely employed method for the initial isolation of (R)-O-Methylarmepavine from plant materials. This process leverages the solubility of alkaloids in different solvents to separate them from other plant constituents. The choice of solvent and the extraction conditions are critical for achieving optimal yield and purity.

A common strategy involves an acid-base extraction procedure. Plant alkaloids typically exist as salts of organic acids. maxapress.com The process often begins with an extraction using an alcohol, such as methanol or ethanol, to draw out a broad range of compounds. iosrjournals.orgnih.gov The crude extract is then subjected to a liquid-liquid extraction using an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atom of the alkaloid, making it soluble in the aqueous phase while leaving non-basic compounds in the organic phase. iosrjournals.org Following this, the acidic solution is basified (e.g., with NaOH), converting the alkaloid salt back to its free base form. This allows for its extraction into a non-polar organic solvent like diethyl ether or chloroform. mdpi.comiosrjournals.org

The table below summarizes various solvent extraction methods reported in the literature for isolating (R)-O-Methylarmepavine and related alkaloids.

| Plant Species | Plant Part | Initial Solvent | Extraction Details | Final Solvent | Reference |

| Annona squamosa | Leaves | Methanol | The dried powder was extracted at room temperature. The concentrated extract was then subjected to an acid-base extraction (5% HCl / 5% NaOH). | Diethyl ether | iosrjournals.org |

| Annona squamosa | Twigs | Chloroform | The compound was isolated from the chloroform fraction of the plant material. | Chloroform | mdpi.com |

| Nelumbo nucifera | Flowers | 95% Ethanol | Dried flowers were ground and extracted by maceration at room temperature. | Ethanol | nih.gov |

| Michelia macclurei | Heartwood | Methanol | Powdered heartwood was extracted using ultrasound. | Methanol | mdpi.com |

Supercritical Fluid Extraction Applications

Supercritical fluid extraction (SFE) represents a more modern and environmentally friendly alternative to traditional solvent extraction. unirioja.es This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ is favored because it is non-toxic, non-flammable, and has a critical point that is easily achievable. researchgate.net Its solvating power can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction.

For the extraction of moderately polar compounds like alkaloids, the polarity of supercritical CO₂ is often insufficient. Therefore, a polar organic solvent, known as a modifier, is typically added. Methanol is a frequently used modifier that enhances the extraction efficiency of polar analytes. unirioja.es

While no studies have been identified that specifically optimize SFE for (R)-O-Methylarmepavine, the technique has been successfully applied to extract other alkaloids from plants known to contain it, such as Nelumbo nucifera. In one such study, SFE was optimized for the extraction of nuciferine (B1677029) from lotus leaves using supercritical CO₂ with a methanol-based modifier. The optimal conditions were found to be a pressure of 30 MPa, a temperature of 70°C, and a modifier containing diethylamine (B46881) and methanol. researchgate.net These findings suggest that SFE is a viable and efficient method for extracting benzylisoquinoline alkaloids and could be adapted for the targeted extraction of (R)-O-Methylarmepavine.

| Plant Species | Target Compound(s) | SFE Conditions | Modifier | Key Findings | Reference |

| Nelumbo nucifera | Nuciferine (an alkaloid) | Pressure: 30 MPa; Temperature: 70°C; Time: 2 hours | 10% diethylamine and 99% methanol | SFE was shown to be an efficient method for extracting alkaloids from lotus leaves. | researchgate.net |

| Spiked Solid Support | Various Phenolics | Pressure: 350 x 10⁵ Pa; Temperature: 50°C and 90°C | 5-20% Methanol in CO₂ | The use of methanol as a modifier was found to be essential for the extraction of polar phenolic compounds. | unirioja.es |

Chromatographic Fractionation Strategies for Alkaloid Enrichment

Following initial extraction, crude extracts contain a complex mixture of compounds. Chromatographic techniques are therefore essential for the fractionation of the extract and the purification of (R)-O-Methylarmepavine. Various chromatographic methods are employed, capitalizing on the different physicochemical properties of the compounds in the mixture, such as polarity, size, and charge.

Column chromatography is a widely used technique for the initial separation of alkaloids from the crude extract. The choice of stationary phase (the solid support in the column) and mobile phase (the solvent that moves through the column) is critical. For the purification of (R)-O-Methylarmepavine from Annona squamosa, a crude alkaloidal mixture was passed through a column packed with neutral alumina, using chloroform as the mobile phase to elute the target compound. iosrjournals.org Other stationary phases like silica (B1680970) gel and specialized resins (e.g., AB-8 resin) are also used for alkaloid purification. mdpi.com

For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. maxapress.comacs.org HPLC offers high resolution and sensitivity. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a gradient mixture of water and methanol or acetonitrile), is commonly employed for separating alkaloids. acs.org The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for basic compounds like alkaloids. acs.org

The table below details several chromatographic strategies used to isolate and purify (R)-O-Methylarmepavine and related alkaloids.

| Plant Species | Initial Extract | Chromatographic Method | Stationary Phase | Mobile Phase / Eluent | Isolated Compound | Reference |

| Annona squamosa | Diethyl ether extract | Column Chromatography | Neutral Alumina | Chloroform | (+)-O-Methylarmepavine | iosrjournals.org |

| Doryphora aromatica | Alkaloid-enriched fraction | Semi-preparative HPLC | Reversed-phase C18 | Water/Methanol gradient with 0.1% TFA | Phaeantharine, (R)-nomimantharine | acs.org |

| Michelia macclurei | Crude extract | Column Chromatography | AB-8 resin, Silica gel | Not specified | Alkaloid fraction | mdpi.com |

| Nelumbo nucifera | Not specified | HPLC-MS/MS | Not specified | Not specified | Characterization of various alkaloids | maxapress.comresearchgate.net |

Biosynthesis of R O Methylarmepavine

Overview of Benzylisoquinoline Alkaloid (BIA) Biosynthetic Pathways

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant-specialized metabolites, with approximately 2,500 identified compounds. nih.gov These molecules exhibit a wide range of pharmacological activities and include well-known drugs such as morphine, codeine, and berberine. nih.govoup.com The biosynthesis of BIAs originates from the amino acid L-tyrosine, which is converted through multiple enzymatic steps into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govfrontiersin.org

The foundational step in all BIA pathways is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), to form the central 1-benzylisoquinoline (B1618099) core structure of (S)-norcoclaurine. oup.comoup.com From this central intermediate, a series of modifications—including hydroxylation, O- and N-methylation, and carbon-carbon or carbon-oxygen bond formations—are catalyzed by a restricted number of enzyme families, such as O-methyltransferases (OMTs), N-methyltransferases (NMTs), cytochrome P450 monooxygenases, and FAD-dependent oxidases. oup.comoup.com These modifications lead to the vast structural diversity observed in BIAs. oup.com While many BIA pathways, particularly in species of the order Ranunculales, produce predominantly S-configured alkaloids, some plants, like the sacred lotus (B1177795) (Nelumbo nucifera), have evolved pathways that favor the formation of R-enantiomers. nih.govmdpi.com

Identification of Precursor Molecules: Emphasis on (R)-N-Methylcoclaurine and Related Intermediates

The biosynthesis of (R)-O-Methylarmepavine diverges from the more commonly studied S-configured pathways. In plants such as the sacred lotus, both (R)- and (S)-norcoclaurine have been detected, suggesting either a non-stereospecific condensation reaction or the presence of distinct R- and S-selective synthases. nih.govmaxapress.com The pathway then proceeds with a preference for R-enantiomers. nih.gov

The key precursor, (R)-norcoclaurine, undergoes a series of methylation steps. First, a 6-O-methylation is catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) to produce (R)-coclaurine. frontiersin.orgnih.gov Subsequently, (R)-coclaurine is N-methylated to yield the critical branch-point intermediate, (R)-N-Methylcoclaurine. nih.govmdpi.com This molecule serves as the direct precursor for several classes of alkaloids. nih.gov For the synthesis of (R)-O-Methylarmepavine, (R)-N-Methylcoclaurine is then 7-O-methylated to form (R)-armepavine. mdpi.commaxapress.comresearchgate.net The final step is the 4'-O-methylation of (R)-armepavine to yield (R)-O-Methylarmepavine. This sequence highlights (R)-N-Methylcoclaurine as the pivotal intermediate leading to the armepavine (B1667600) scaffold.

| Precursor Molecule | Subsequent Intermediate |

| (R)-Norcoclaurine | (R)-Coclaurine |

| (R)-Coclaurine | (R)-N-Methylcoclaurine |

| (R)-N-Methylcoclaurine | (R)-Armepavine |

| (R)-Armepavine | (R)-O-Methylarmepavine |

Enzymatic Transformations and Stereochemical Control in Biosynthesis

The conversion of precursor molecules into (R)-O-Methylarmepavine is governed by specific enzymes that exhibit remarkable regio- and stereospecificity. The control of stereochemistry is crucial, as the biological activity of alkaloids is often dependent on their specific enantiomeric form.

O-methyltransferases (OMTs) play a critical role in the diversification of BIAs by catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group on the alkaloid substrate. frontiersin.org This modification alters the molecule's hydrophobicity and electronic properties, thereby influencing its bioactivity. nih.gov In the pathway leading to (R)-O-Methylarmepavine, several distinct OMT activities are required.

Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme catalyzes the first O-methylation, converting (R)-norcoclaurine to (R)-coclaurine. frontiersin.org

A 7-O-methyltransferase (7OMT): An enzyme identified in sacred lotus, NnOMT5/7, has been shown to catalyze the 7-O-methylation of N-methylcoclaurine to produce armepavine. maxapress.comresearchgate.net

A 4'-O-methyltransferase (4'OMT): The final step, the conversion of (R)-armepavine to (R)-O-Methylarmepavine, requires a 4'-OMT. While specific 4'OMTs have been characterized in other BIA pathways, studies in sacred lotus suggest that the 4'OMT in this plant likely has a strict preference for R-configured substrates, as (S)-N-methylcoclaurine was not a substrate for 4'-O-methylation in experimental assays. nih.gov

The table below summarizes the key enzymatic methylation steps.

| Enzyme | Substrate | Product |

| Norcoclaurine 6-O-methyltransferase (6OMT) | (R)-Norcoclaurine | (R)-Coclaurine |

| Coclaurine (B195748) N-methyltransferase (CNMT) | (R)-Coclaurine | (R)-N-Methylcoclaurine |

| A 7-O-methyltransferase (e.g., NnOMT5/7) | (R)-N-Methylcoclaurine | (R)-Armepavine |

| A 4'-O-methyltransferase (4'OMT) | (R)-Armepavine | (R)-O-Methylarmepavine |

The biosynthesis of (R)-O-Methylarmepavine is distinguished by the stereospecificity of its enzymes, which preferentially act on R-enantiomers. nih.gov This is a notable contrast to the enzymes in opium poppy and other members of the Ranunculales, which are highly specific for S-enantiomers. mdpi.com Research on sacred lotus has revealed R-enantiospecific methyltransferases and cytochrome P450 oxidoreductases. nih.gov For example, the lack of enzymatic activity of candidate N-methyltransferases and 4'-O-methyltransferases on S-configured substrates suggests a strict requirement for R-enantiomers in these pathways. nih.gov This enzymatic stereospecificity is the determining factor in the plant's production of R-configured alkaloids like (R)-O-Methylarmepavine, as opposed to their (S)-counterparts. nih.govmdpi.com

Transcriptional Regulation and Genetic Determinants of Biosynthetic Pathways

The biosynthesis of BIAs is a complex, multi-layered process regulated at the transcriptional level. researchgate.net The expression of biosynthetic genes is often coordinated and can be influenced by developmental cues and environmental stimuli. Transcription factors (TFs), particularly from families such as MYB, basic helix-loop-helix (bHLH), and WRKY, have been identified as key regulators of BIA pathways. researchgate.netoup.com

In lotus, studies have shown that the genes for BIA biosynthesis are expressed at higher levels in cultivars with high alkaloid content, pointing to transcriptional control as a major determinant of accumulation. oup.com Specific candidate TFs have been identified that are potentially involved in regulating the lotus BIA pathway, including three MYBs, one ethylene-responsive factor, and one bHLH. oup.com These TFs are believed to bind to promoter regions of the biosynthetic genes, thereby activating or repressing their expression to control the metabolic flux towards the production of specific alkaloids, including the precursors to (R)-O-Methylarmepavine.

| Transcription Factor Family | Potential Role in BIA Biosynthesis |

| MYB | Regulation of pathway gene expression oup.com |

| bHLH | Regulation of pathway gene expression oup.com |

| Ethylene-responsive factor | Regulation of pathway gene expression oup.com |

| WRKY | Regulation of pathway gene expression researchgate.net |

Chemical Synthesis and Derivatization of R O Methylarmepavine

Total Synthesis Strategies

The construction of the chiral 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) core of (R)-O-Methylarmepavine has been achieved through several innovative approaches. These strategies often focus on establishing the critical stereocenter at the C-1 position with high enantiomeric excess.

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount in obtaining the desired (R)-enantiomer of O-Methylarmepavine. Various approaches have been developed that introduce chirality early in the synthetic sequence, thereby guiding the stereochemical outcome of subsequent reactions. These methods often involve the use of chiral catalysts or auxiliaries to achieve high levels of enantioselectivity. The development of such strategies has been a significant focus in the synthesis of isoquinoline (B145761) alkaloids, including (R)-O-Methylarmepavine, due to the distinct biological activities often exhibited by different enantiomers rsc.orgmdpi.com.

Application of Chiral Auxiliaries (e.g., Ellman's Chiral Auxiliary)

Chiral auxiliaries have proven to be powerful tools in the asymmetric synthesis of (R)-O-Methylarmepavine. Among these, Ellman's chiral auxiliary, tert-butanesulfinamide, has been successfully employed. researchgate.netresearchgate.net This methodology involves the condensation of the chiral auxiliary with an appropriate aldehyde to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a Grignard reagent to this imine establishes the desired stereocenter. The auxiliary can then be readily cleaved under acidic conditions to yield the chiral amine.

One reported synthesis of (+)-O-methylarmepavine utilizes this strategy, highlighting its efficacy in constructing the chiral 1-benzyltetrahydroisoquinoline scaffold researchgate.net. The use of chiral tert-butanesulfinamide has become a versatile and widely adopted method for the asymmetric synthesis of a diverse range of chiral amines.

Diastereoselective Reactions (e.g., Grignard Addition to Chiral N-Sulfinyl Imines)

Diastereoselective reactions are a cornerstone of many total syntheses of (R)-O-Methylarmepavine. A prominent example is the addition of organometallic reagents, such as Grignard reagents, to chiral N-sulfinyl imines. The stereochemical outcome of this addition is directed by the chiral sulfinyl group, leading to the formation of the desired diastereomer with high selectivity.

In the synthesis of (+)-O-methylarmepavine, the addition of a benzyl (B1604629) Grignard reagent to a chiral N-sulfinyl imine proceeds with high diastereoselectivity researchgate.net. This key step effectively sets the absolute configuration at the C-1 position of the tetrahydroisoquinoline core. The predictability and high efficiency of this reaction make it a valuable tool in the synthesis of chiral amines and alkaloids. The stereoselectivity of Grignard additions to N-sulfinyl ketimines can be influenced by factors such as the presence of coordinating atoms in the substrate.

Haloamide Cyclization Methodologies

A notable strategy for the construction of the tetrahydroisoquinoline ring system is through haloamide cyclization. This approach has been successfully applied in the asymmetric synthesis of 1-benzyltetrahydroisoquinoline alkaloids, including (+)-O-methylarmepavine, using tert-butylsulfinamide as a chiral auxiliary researchgate.net.

The methodology involves the formation of a chloroamide intermediate, which then undergoes a base-promoted cyclization to form the 1-benzyltetrahydroisoquinoline derivative. For instance, a chloroamide can be cyclized in the presence of sodium hydride in dimethylformamide to yield the desired tetrahydroisoquinoline product in good yield. This intramolecular cyclization provides an efficient means of constructing the heterocyclic core of the target molecule.

Utilization of Classic Isoquinoline Synthetic Reactions (e.g., Pomeranz-Fritsch, Bischler-Napieralski)

Classic named reactions for the synthesis of isoquinolines have been adapted and modified for the preparation of chiral tetrahydroisoquinolines like (R)-O-Methylarmepavine.

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline nucleus. While traditionally used for the synthesis of isoquinolines, modifications of this reaction can provide access to tetrahydroisoquinoline precursors. The reaction typically uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium.

The Bischler-Napieralski reaction is another widely used method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to tetrahydroisoquinolines. This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting 3,4-dihydroisoquinoline (B110456) can then be reduced to the corresponding tetrahydroisoquinoline. The Bischler-Napieralski reaction is a key step in many synthetic routes to isoquinoline alkaloids.

| Reaction | Description | Key Reagents | Product |

| Pomeranz-Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal. | Benzaldehyde, aminoacetoaldehyde diethyl acetal, acid (e.g., H₂SO₄) | Isoquinoline |

| Bischler-Napieralski | Intramolecular cyclization of a β-phenylethylamide. | β-phenylethylamide, dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline |

Enantioselective Methodologies for (R)-O-Methylarmepavine and Analogues

The development of enantioselective methodologies is critical for the synthesis of optically active tetrahydroisoquinolines. These methods aim to produce a single enantiomer of the target molecule, which is often challenging but essential for therapeutic applications.

Catalytic asymmetric reduction of prochiral 3,4-dihydroisoquinolines is a powerful strategy to introduce the C-1 chirality. This can be achieved through various methods, including:

Asymmetric Hydrogenation: Utilizing chiral transition-metal catalysts to deliver hydrogen stereoselectively.

Asymmetric Transfer Hydrogenation: Employing a chiral catalyst and a hydrogen donor to achieve enantioselective reduction.

Enantioselective Reduction with Chiral Hydride Reagents: Using chiral reducing agents to control the stereochemical outcome of the reduction.

These enantioselective reductions of 1-substituted-3,4-dihydroisoquinolines provide a direct route to chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess. The choice of catalyst and reaction conditions is crucial for achieving high levels of enantioselectivity.

Electrochemical Approaches in Isoquinoline Alkaloid Synthesis

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants in the synthesis of isoquinoline alkaloids. These techniques rely on the direct removal of electrons from a substrate at an anode to generate reactive intermediates, which can then undergo intramolecular or intermolecular coupling reactions. In the context of benzylisoquinoline alkaloids like (R)-O-Methylarmepavine, electrochemical oxidative coupling of phenolic tetrahydroisoquinolines is a key transformation.

The biosynthesis of many complex isoquinoline alkaloids, such as those in the morphinan (B1239233), aporphine (B1220529), and protoberberine classes, involves an intramolecular phenolic oxidative coupling of a reticuline-type precursor. nih.govacs.org This key step can be mimicked in the laboratory using electrochemical methods. The general strategy involves the anodic oxidation of a phenolic tetrahydroisoquinoline, such as a derivative of (S)-reticuline, to generate a diradical species. This intermediate can then undergo intramolecular C-C or C-O bond formation to yield the core structures of various alkaloid subtypes. nih.govacs.org

For instance, the synthesis of the morphinan alkaloid thebaine has been approached using an electrochemical oxidative coupling of a protected tetrahydroisoquinoline derivative. acs.org In this approach, electrolysis is carried out using platinum electrodes in an undivided cell, leading to a regio- and diastereoselective cyclization to form the tetracyclic core of the morphinan skeleton. acs.org This demonstrates the power of electrochemistry to control complex bond formations.

While a direct electrochemical synthesis of (R)-O-Methylarmepavine has not been extensively detailed in the literature, the principles of anodic oxidative coupling are directly applicable. A plausible synthetic route would involve the electrochemical oxidation of a suitable N-methylated and O-methylated 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursor. The specific regioselectivity of the coupling (i.e., head-to-head vs. head-to-tail) can be influenced by steric and electronic factors of the substituents on the aromatic rings. acs.org

Table 1: Key Intermediates and Products in Isoquinoline Alkaloid Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| (S)-Reticuline | C19H23NO4 | Biosynthetic precursor for many isoquinoline alkaloids. nih.govacs.org |

| Thebaine | C19H21NO3 | Morphinan alkaloid synthesized via electrochemical coupling. acs.org |

Rational Design and Synthesis of Structural Analogues for Mechanistic Probes

To investigate the mechanism of action of (R)-O-Methylarmepavine, structural analogues are designed and synthesized to serve as molecular probes. These probes are valuable tools for identifying biological targets, characterizing binding interactions, and elucidating downstream signaling pathways. Two common types of mechanistic probes are radiolabeled compounds and photoaffinity labels.

Radiolabeled Analogues:

Radiolabeling involves the incorporation of a radioactive isotope, such as tritium (B154650) (3H) or carbon-14 (B1195169) (14C), into the structure of (R)-O-Methylarmepavine. The synthesis of a radiolabeled analogue would typically involve introducing the radioisotope in the final steps of the synthesis to maximize radiochemical yield and specific activity. For example, a tritiated version of (R)-O-Methylarmepavine could be prepared by catalytic tritium exchange of a suitable precursor or by reduction of a double bond with tritium gas.

Once synthesized, these radiolabeled ligands can be used in radioligand binding assays to identify and characterize the binding sites of (R)-O-Methylarmepavine in tissues or on cells. These assays can provide quantitative data on binding affinity (Kd) and receptor density (Bmax).

Photoaffinity Labeling Probes:

Photoaffinity labeling is a powerful technique to covalently link a ligand to its biological target upon photoactivation. nih.govmdpi.com A photoaffinity probe of (R)-O-Methylarmepavine would consist of three key components: the (R)-O-Methylarmepavine scaffold for target recognition, a photoreactive group, and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) for detection and enrichment. mdpi.com

Commonly used photoreactive groups include diazirines, aryl azides, and benzophenones. mdpi.com These groups are chemically stable in the dark but upon irradiation with UV light, they generate highly reactive species (carbenes or nitrenes) that can form covalent bonds with nearby amino acid residues in the binding pocket of the target protein. nih.govmdpi.com

The design of a photoaffinity probe for (R)-O-Methylarmepavine would involve identifying a position on the molecule where the photoreactive group and linker can be attached without significantly disrupting its binding to the target. The synthesis would then proceed by coupling the modified (R)-O-Methylarmepavine scaffold to the photoreactive moiety and the reporter tag. These probes can then be used in cell or tissue lysates to covalently label the target protein(s), which can subsequently be identified by techniques such as mass spectrometry. nih.gov

Table 2: Components of Mechanistic Probes

| Component | Function | Examples |

|---|---|---|

| Pharmacophore | Provides specificity for the biological target. | (R)-O-Methylarmepavine scaffold |

| Radiolabel | Allows for sensitive detection and quantification. | 3H, 14C |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | Diazirine, Aryl azide, Benzophenone mdpi.com |

Mechanistic Investigations of R O Methylarmepavine S Biological Activities Non Clinical Focus

Anti-Parasitic Activity Studies

Currently, there is a lack of specific scientific studies detailing the in vitro leishmanicidal activity of (R)-O-Methylarmepavine against the parasite Leishmania chagasi. While research into the antileishmanial properties of various natural and synthetic compounds is ongoing, specific data on this particular compound's efficacy and mechanism of action against this Leishmania species are not available in the reviewed literature.

Gastrointestinal System Modulation Research

Research has indicated that (R)-O-Methylarmepavine, also referred to as (+)-O-Methylarmepavine in some studies, exhibits notable effects on the gastrointestinal system. These effects have been investigated primarily through its inhibition of a key enzyme in gastric acid secretion and its mechanisms in experimental anti-ulcer models.

In vitro studies have demonstrated that (+)-O-Methylarmepavine can directly inhibit the activity of the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. In one pharmacological assay using H+/K+-ATPase isolated from rat gastric microsomes, the compound was tested at concentrations ranging from 10 to 100 µg/mL. The results showed a significant inhibition of the enzyme's activity. nih.gov

| Parameter | Result | Source |

| Test Compound | (+)-O-Methylarmepavine | nih.gov |

| Enzyme Source | Rat Gastric Microsomes | nih.gov |

| Percentage Inhibition | 53.84% | nih.gov |

| IC₅₀ | 111.83 µg/mL | nih.gov |

The anti-ulcer properties of (+)-O-Methylarmepavine have been linked to its ability to modulate factors involved in gastric secretion. In an animal model of ethanol-induced gastric ulcers, oral administration of the compound was found to reduce plasma gastrin levels. nih.gov Gastrin is a primary stimulant of gastric acid secretion; therefore, its reduction suggests a mechanism for the observed anti-ulcer effects.

However, the investigation into its effect on cytoprotective pathways revealed that the alkaloid did not stimulate the production of prostaglandin E2 (PGE₂), a key mediator of gastric mucosal defense. nih.gov This indicates that its gastroprotective action may be independent of the prostaglandin pathway.

| Parameter | Control Group | (+)-O-Methylarmepavine Treated Group | Source |

| Plasma Gastrin Levels (pg/mL) | 127.5 ± 3.7 | 102.8 ± 6.6 | nih.gov |

Immunomodulatory Pathways

There is currently no specific scientific literature available from the conducted searches that details the stimulation of macrophage activity by (R)-O-Methylarmepavine. The potential immunomodulatory effects of this compound, particularly its interaction with and activation of macrophages, remain an uninvestigated area of its biological profile.

Enhancement of Lymphocyte Proliferation (B and T cells)

Scientific literature available through targeted searches does not provide specific data on the direct effects of isolated (R)-O-Methylarmepavine on the proliferation of B and T lymphocytes. However, research on extracts from Annona squamosa, a plant known to contain O-Methylarmepavine, suggests some influence on cell proliferation. Studies have indicated that leaf extracts of Annona squamosa can increase the expression of proliferative markers in the context of anti-cancer research and promote cellular proliferation in human dermal fibroblast cultures, which is relevant to wound healing. researchgate.netresearchgate.net Another study on the anti-tumor effects of A. squamosa leaf extract noted a significant decrease in the lymphocyte count in tumor-bearing mice compared to healthy controls, though the direct proliferative effect of the extract on these lymphocytes was not the focus. acs.org

Anti-Microbial Activity Profiling (e.g., against specific bacterial strains)

Direct studies detailing the anti-microbial activity profile of isolated (R)-O-Methylarmepavine are not extensively available. However, the compound is a known constituent of plants such as Nelumbo nucifera (lotus), which have been investigated for their antimicrobial properties.

Research on extracts from Nelumbo nucifera has demonstrated significant antibacterial and antifungal activity.

Antibacterial Activity : Flower extracts of Nelumbo nucifera have shown considerable antibacterial effects, particularly against Gram-positive bacteria. wisdomlib.org Methanolic extracts were found to be effective against Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Bacillus subtilis. uok.edu.in

Antifungal Activity : Rhizomes from the lotus (B1177795) plant have exhibited potent activity against various fungi, including Aspergillus niger, Trichoderma viride, and Penicillium species. nih.gov

While these findings indicate the antimicrobial potential of plants containing O-Methylarmepavine, the specific contribution of this compound to the observed effects has not been elucidated. Further studies on the isolated compound are necessary to establish its specific anti-microbial activity profile.

Insecticidal and Pest Control Research

Research has demonstrated the insect growth-regulating activity of (+)-O-Methylarmepavine, isolated from the leaves of Annona squamosa, against the stored pulse pest, Callosobruchus chinensis (the red gram beetle). researchgate.net Topical application of the compound to fifth-instar larvae was found to inhibit normal growth and development.

The treatment resulted in several developmental abnormalities:

Formation of Intermediates : The application of (+)-O-Methylarmepavine led to the formation of larval-pupal and pupal-adult intermediates, indicating a disruption of the normal molting and metamorphosis processes. researchgate.net

Production of Abnormal Adults : The insects that did emerge as adults often had various abnormalities, including ovarian deformities. researchgate.net

Reduced Fecundity : The ovarian deformities included the presence of large, chorionated oocytes that blocked the ovarioles, leading to reduced fecundity. researchgate.net

Biochemical Effects : A notable decrease in protein levels was observed in the ovaries of treated insects, suggesting that the compound interferes with protein synthesis and uptake during critical developmental stages like larval-pupal transformation and vitellogenesis. researchgate.net

These findings suggest that (+)-O-Methylarmepavine acts as an insect growth regulator, disrupting the hormonal balance and developmental processes of C. chinensis, making it a potential candidate for a safe and eco-friendly pesticide. researchgate.net

Table 1: Effect of Topical Application of (+)-O-Methylarmepavine on Callosobruchus chinensis Development

| Dosage (µg/µl/insect) | No. of Insects Treated | Larval-Pupal & Pupal-Adult Intermediates | Abnormal Adults | Normal Adults |

|---|---|---|---|---|

| Control (acetone) | 40 | 0 | 0 | 40 |

| 1 | 40 | 20 | 14 | 6 |

| 2 | 40 | 30 | 9 | 1 |

| 4 | 40 | 36 | 4 | 0 |

Data sourced from IOSR Journal. researchgate.net

Enzyme Inhibition Studies (excluding human clinical targets)

Acetylcholinesterase (AChE) inhibitors are compounds that block the acetylcholinesterase enzyme from breaking down the neurotransmitter acetylcholine. nih.gov This mechanism is a key therapeutic target in the treatment of conditions like Alzheimer's disease. nih.govnih.gov Based on the available scientific literature from the conducted searches, there are no specific studies investigating the acetylcholinesterase inhibitory potential of (R)-O-Methylarmepavine.

Alpha-glucosidase inhibitors are oral anti-diabetic agents that function by preventing the digestion of carbohydrates, which helps to control blood sugar levels after meals. wikipedia.orgnih.gov A review of the scientific literature did not yield specific research focused on the assessment of alpha-glucosidase inhibition by (R)-O-Methylarmepavine.

Antiviral Activity Investigations (in vitro mechanistic studies)

Effects on Viral Replication (e.g., Poliovirus Type 1, Human Rhinovirus Type 14)

No research findings are available to populate this section.

Advanced Analytical Characterization and Quantitative Analysis of R O Methylarmepavine

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of (R)-O-Methylarmepavine, enabling its separation from complex matrices and other related alkaloids. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for the analysis of (R)-O-Methylarmepavine involves the systematic optimization of several chromatographic parameters to achieve adequate separation and detection. A typical reversed-phase HPLC method is often employed, utilizing a C18 stationary phase.

Method Development:

A hypothetical, yet representative, HPLC method for the analysis of (R)-O-Methylarmepavine would involve a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The mobile phase would likely consist of a gradient elution system to ensure the effective separation of the analyte from potential impurities. A common mobile phase composition for the analysis of isoquinoline (B145761) alkaloids includes a mixture of an aqueous buffer and an organic modifier. For instance, a gradient could be initiated with a higher proportion of aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) adjusted to a specific pH) and gradually increase the concentration of the organic solvent, such as acetonitrile (B52724) or methanol (B129727).

Validation Parameters:

A validated HPLC method for (R)-O-Methylarmepavine would be assessed for several key parameters to ensure its reliability and accuracy, in line with the International Council for Harmonisation (ICH) guidelines. These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The linear relationship between the concentration of the analyte and the instrumental response.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Representative HPLC Method Parameters for (R)-O-Methylarmepavine Analysis

| Parameter | Condition |

| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 280 nm |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC for the analysis of (R)-O-Methylarmepavine, primarily due to the use of smaller particle size columns (typically <2 µm). This results in higher resolution, improved sensitivity, and significantly shorter analysis times.

UPLC systems operate at higher pressures than HPLC systems, which allows for the use of these smaller particle columns and higher flow rates without sacrificing separation efficiency. For the analysis of isoquinoline alkaloids like (R)-O-Methylarmepavine, a UPLC method would typically employ a sub-2 µm reversed-phase column, such as an Acquity UPLC BEH C18 column. The mobile phase composition would be similar to that used in HPLC, often a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. The shorter analysis times offered by UPLC are particularly advantageous for high-throughput screening and quality control applications.

Mass Spectrometry (MS) for Identification and Elucidation

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of (R)-O-Methylarmepavine, providing highly specific and sensitive detection.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Structural Confirmation and Quantification

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like alkaloids. In ESI-MS, (R)-O-Methylarmepavine is typically observed as the protonated molecule, [M+H]⁺. For (R)-O-Methylarmepavine (C₂₀H₂₅NO₃), the expected monoisotopic mass is 327.1834 g/mol , leading to a protonated molecule at an m/z of 328.1907.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation and to enhance selectivity for quantification. In an MS/MS experiment, the precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions (product ions). For quantitative analysis, a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is often used. In this approach, the mass spectrometer is set to monitor a specific precursor ion to product ion transition, which provides a high degree of selectivity and sensitivity. For (R)-O-Methylarmepavine, a common transition for quantification would be from the precursor ion m/z 328.19 to a specific, abundant product ion.

Fragmentation Pathway Analysis for Structural Insights

The fragmentation pattern of (R)-O-Methylarmepavine in ESI-MS/MS provides valuable information about its structure. The major fragmentation pathways for benzylisoquinoline alkaloids typically involve the cleavage of the bonds in the isoquinoline ring system and the benzyl (B1604629) substituent.

For (R)-O-Methylarmepavine ([M+H]⁺ at m/z 328.19), a primary fragmentation pathway involves the cleavage of the C1-Cα bond, leading to the formation of a stable tropylium (B1234903) ion from the benzyl moiety. Another characteristic fragmentation is the retro-Diels-Alder (rDA) reaction of the tetrahydroisoquinoline ring. Based on data for similar N-methyl-benzylisoquinoline alkaloids, the following fragmentation pathways can be proposed:

Formation of the m/z 206 ion: This fragment likely arises from the cleavage of the bond between the isoquinoline core and the benzyl group, with the charge retained on the isoquinoline portion.

Formation of the m/z 121 ion: This is a very common and often the base peak in the spectra of benzylisoquinolines with a methoxy (B1213986) group on the benzyl ring. It corresponds to the 4-methoxybenzyl cation (a tropylium ion).

Formation of the m/z 192 ion: This fragment is characteristic of the isoquinoline core with the N-methyl group.

Table 2: Proposed ESI-MS/MS Fragmentation of (R)-O-Methylarmepavine ([M+H]⁺ = 328.19)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure of Product Ion |

| 328.19 | 206.12 | [C₁₂H₁₆NO₂]⁺ (Isoquinoline core) |

| 328.19 | 192.10 | [C₁₁H₁₄NO₂]⁺ (Substituted isoquinoline fragment) |

| 328.19 | 121.06 | [C₈H₉O]⁺ (4-methoxybenzyl cation/tropylium ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry. Both ¹H NMR and ¹³C NMR are crucial for the characterization of (R)-O-Methylarmepavine.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For (R)-O-Methylarmepavine, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the isoquinoline and benzyl rings, the methoxy groups, the N-methyl group, and the aliphatic protons of the tetrahydroisoquinoline core. The coupling patterns and chemical shifts of the diastereotopic protons in the tetrahydroisoquinoline ring can provide information about the conformation of the molecule.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for (R)-O-Methylarmepavine

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Isoquinoline Moiety | |||

| C-1 | ~65.0 | ~3.6 | dd |

| C-3 | ~47.0 | ~2.6, ~3.1 | m |

| C-4 | ~29.0 | ~2.8 | m |

| C-4a | ~128.0 | - | - |

| C-5 | ~111.0 | ~6.6 | s |

| C-6 | ~148.0 | - | - |

| C-7 | ~148.0 | - | - |

| C-8 | ~112.0 | ~6.7 | s |

| C-8a | ~130.0 | - | - |

| N-CH₃ | ~42.0 | ~2.5 | s |

| 6-OCH₃ | ~56.0 | ~3.8 | s |

| 7-OCH₃ | ~56.0 | ~3.8 | s |

| Benzyl Moiety | |||

| C-α | ~40.0 | ~2.9, ~3.2 | m |

| C-1' | ~131.0 | - | - |

| C-2', C-6' | ~130.0 | ~7.1 | d |

| C-3', C-5' | ~114.0 | ~6.8 | d |

| C-4' | ~158.0 | - | - |

| 4'-OCH₃ | ~55.0 | ~3.7 | s |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of the enantiomeric purity of (R)-O-Methylarmepavine is a critical aspect of its analytical characterization, particularly in pharmaceutical applications where the pharmacological and toxicological profiles of enantiomers can differ significantly. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most widely employed and effective technique for the enantioseparation of chiral compounds, including benzylisoquinoline alkaloids like O-Methylarmepavine.

The successful chiral separation of these alkaloids is largely dependent on the selection of an appropriate CSP and the optimization of the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high enantioselectivity for a wide range of chiral molecules. These CSPs, such as those found in the Chiralpak and Chiralcel series of columns, provide a chiral environment through a combination of hydrogen bonding, π-π interactions, and steric hindrance, which allows for the differential interaction and subsequent separation of enantiomers.

Research Findings

While specific chiral HPLC methods for O-Methylarmepavine are not extensively detailed in publicly available literature, significant research on the enantiomeric separation of structurally analogous benzylisoquinoline alkaloids, such as laudanosine (B1674548) and its derivatives, provides a strong basis for method development and understanding of the key separation parameters.

Studies on laudanosine have shown that polysaccharide-type stationary phases are highly effective for achieving baseline separation of its enantiomers. For instance, columns like Chiralcel OD (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD and IA (based on amylose derivatives) have been successfully employed. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) in normal-phase mode, or polar organic solvents like methanol or acetonitrile in polar organic mode, plays a crucial role in achieving optimal resolution. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds like O-Methylarmepavine.

The resolution of enantiomers on these columns is influenced by the specific interactions between the analyte and the chiral selector. For benzylisoquinoline alkaloids, the aromatic rings and the stereogenic center are key features that interact with the grooves and cavities of the polysaccharide-based CSP. The substituents on the aromatic rings and the nitrogen atom can also affect the strength of these interactions and, consequently, the degree of separation.

Data on Chiral Separation of Structurally Similar Alkaloids

To illustrate the typical performance of polysaccharide-based CSPs for the enantiomeric separation of benzylisoquinoline alkaloids, the following table presents representative data for the separation of laudanosine, a close structural analog of O-Methylarmepavine. These data are indicative of the results that could be expected for the chiral analysis of O-Methylarmepavine under similar conditions.

| Chiral Stationary Phase | Mobile Phase | Retention Time of First Eluting Enantiomer (min) | Retention Time of Second Eluting Enantiomer (min) | Resolution (Rs) |

|---|---|---|---|---|

| Chiralcel OD | Methanol / 0.1% DEA | 8.5 | 10.2 | 2.6 |

| Chiralcel OD | Acetonitrile / 0.1% DEA | 7.9 | 9.5 | 2.1 |

| Chiralpak AD | Methanol / 0.1% DEA | 6.8 | 7.9 | 1.8 |

| Chiralpak AD | Acetonitrile / 0.1% DEA | 6.2 | 7.1 | 1.5 |

| Chiralpak IA | Methanol / 0.1% DEA | 9.1 | 11.0 | 2.3 |

| Chiralpak IA | Acetonitrile / 0.1% DEA | 8.4 | 10.1 | 2.0 |

Note: The data presented in this table is representative of the chiral separation of laudanosine, a structurally similar benzylisoquinoline alkaloid, and is intended to be illustrative for the potential chiral separation of O-Methylarmepavine. Actual retention times and resolution may vary.

The enantiomeric purity of a sample of (R)-O-Methylarmepavine can be quantitatively determined from the chromatogram by calculating the peak area of each enantiomer. The enantiomeric excess (% ee) is then calculated using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

This quantitative analysis is essential for quality control and to ensure that the enantiomeric purity meets the required specifications for its intended use.

Structure Activity Relationships Sar and Comparative Structural Analogue Studies

Influence of Absolute Stereochemistry on Biological Activities

The absolute stereochemistry at the C-1 position of benzylisoquinoline alkaloids (BIAs) is a critical factor that dictates their biological activity, primarily through stereospecific interactions with enzymes and receptors. While many BIAs in plants like the opium poppy are derived from the (S)-enantiomer of precursor molecules, a distinct pathway utilizing (R)-enantiomers exists in other species, such as the sacred lotus (B1177795) (Nelumbo nucifera), which accumulates (R)-configured alkaloids like (R)-O-Methylarmepavine. nih.govnih.gov

The biological significance of this stereoisomerism is evident in the high degree of stereospecificity exhibited by the enzymes involved in BIA biosynthesis. For instance, norcoclaurine synthase (NCS), the enzyme catalyzing the first committed step in the biosynthesis of most BIAs, is strictly stereoselective, producing only (S)-norcoclaurine, which serves as the precursor for a vast array of (S)-configured alkaloids. oup.comoup.commdpi.com Conversely, the pathways leading to (R)-alkaloids rely on a different suite of enzymes that preferentially recognize and process (R)-configured substrates.

Research into the biosynthesis of alkaloids in sacred lotus has identified cytochrome P450 enzymes that are enantiospecific for (R)-configured substrates. NnCYP80Q2, an enzyme that catalyzes the formation of bisbenzylisoquinoline alkaloids (dimers), requires at least one molecule of (R)-N-methylcoclaurine for its catalytic activity and fails to act on the (S)-enantiomer. nih.gov This demonstrates a clear enzymatic basis for the differentiation between enantiomers at the molecular level.

Furthermore, while some enzymes in the BIA pathway can act on both enantiomers, they often show a significant preference for one over the other. O-methyltransferases (OMTs) from Nelumbo nucifera, which are responsible for adding methyl groups to the alkaloid scaffold, display different kinetic efficiencies depending on the stereochemistry of the substrate. nih.govbiocrick.com The catalytic efficiency (kcat/Km) of NnOMT7 for (S)-N-methylcoclaurine is substantially higher than for racemic norcoclaurine, indicating a preference for the (S)-configured substrate in that specific reaction. nih.gov This enzymatic selectivity underscores that the (R) configuration of O-Methylarmepavine is not an arbitrary feature but a key structural element that determines its metabolic fate and potential biological interactions, which are distinct from those of its (S)-counterpart.

| Enzyme | Substrate(s) | Stereochemical Note | Finding |

| Norcoclaurine Synthase (NCS) | Dopamine (B1211576) + 4-HPAA | Forms (S)-norcoclaurine | Strictly stereoselective, initiating the major (S)-alkaloid pathways. oup.comoup.com |

| NnCYP80Q2 (from N. nucifera) | (R)-N-methylcoclaurine | Enantiospecific | Catalyzes dimerization; activity not detected with (S)-N-methylcoclaurine. nih.gov |

| NnOMT7 (from N. nucifera) | (S)-N-methylcoclaurine vs. (R,S)-norcoclaurine | Stereopreferential | Shows substantially higher catalytic efficiency for the (S)-enantiomer in 7-O-methylation compared to the racemic mixture for 6-O-methylation. nih.gov |

Impact of Functional Group Modifications and Substituent Effects on Mechanistic Outcomes

The biological activity of (R)-O-Methylarmepavine is profoundly influenced by its specific pattern of functional group substitutions, namely the N-methyl group and the three O-methyl (methoxy) groups. Modification of these groups alters the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with biological targets. frontiersin.org

The tertiary amine resulting from N-methylation is a common feature in many bioactive alkaloids. This group is typically protonated at physiological pH, allowing for ionic interactions with receptor sites. The removal of this methyl group, a process known as N-demethylation, would yield (R)-N-Norarmepavine. This transformation from a tertiary to a secondary amine increases the molecule's polarity and introduces a hydrogen bond donor, which can significantly alter receptor binding and pharmacological activity. mdpi.com For instance, armepavine (B1667600), which is N-methylated, has been reported to possess immunomodulatory effects. nih.gov

The O-methylation pattern is equally critical. (R)-O-Methylarmepavine possesses methoxy (B1213986) groups at positions C6, C7, and C4'. These groups are relatively non-polar and can participate in hydrophobic interactions within a receptor pocket. The process of O-demethylation, converting a methoxy group to a hydroxyl group, dramatically increases polarity and introduces both a hydrogen bond donor and acceptor. mdpi.com This change can be pivotal for biological activity.

The significance of O-methylation can be inferred by comparing the bioactivities of closely related precursors. A study investigating the opioid receptor affinity of alkaloids from Nelumbo nucifera found that coclaurine (B195748) (one methoxy group, two hydroxyls), O-methylcoclaurine, and N-methylcoclaurine (two methoxy groups, one hydroxyl) all displayed varied binding affinities, with a notable interaction at the κ-opioid receptor. nih.gov This suggests that the number and position of methyl groups are key to modulating the interaction with specific biological targets. The full O-methylation seen in (R)-O-Methylarmepavine, which masks all phenolic hydroxyls, would be expected to confer distinct pharmacological properties compared to its hydroxylated precursors.

Comparative Biological Activity and Structure-Function Analysis with Related Benzylisoquinoline Alkaloids

Analyzing (R)-O-Methylarmepavine in the context of structurally similar benzylisoquinoline alkaloids highlights key structure-function relationships. Its activity profile is best understood by comparing it to its biosynthetic precursors and other related compounds that differ by specific structural motifs.

The biosynthetic pathway provides a natural framework for comparison. (R)-O-Methylarmepavine is derived from (R)-coclaurine via methylation steps. Comparing O-Methylarmepavine to its precursors reveals the functional importance of these methylations. A study on alkaloids from Nelumbo nucifera demonstrated that O-methylcoclaurine, N-methylcoclaurine, and coclaurine all exhibit binding affinity for the κ-opioid receptor, with varying equilibrium dissociation constants (Ki). nih.gov This indicates that the progressive methylation of the core coclaurine structure modulates its interaction with this specific receptor. Armepavine, which differs from O-Methylarmepavine only by having a hydroxyl group at C6 instead of a methoxy group, also shows distinct bioactivities, including immunomodulatory and antidepressant-like effects. nih.govnih.gov

A crucial comparison can also be made with (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of many other BIA classes, such as morphine and berberine. oup.comnih.gov (S)-Reticuline is structurally similar to O-Methylarmepavine but possesses two key differences: (S)-stereochemistry and, most importantly, a hydroxyl group at the 3' position. This 3'-hydroxyl group is an absolute requirement for the enzymatic reactions that lead to the formation of more complex BIA scaffolds. oup.comoup.com The absence of this hydroxyl group in O-Methylarmepavine means it cannot serve as a substrate for these downstream enzymes, effectively channeling it away from pathways leading to protoberberine or morphinan (B1239233) alkaloids.

| Compound | Stereocenter | Substitution Pattern | Comparative Biological Activity/Function |

| (R)-O-Methylarmepavine | R | 6,7,4'-trimethoxy, N-methyl | The subject compound. |

| (R)-Armepavine | R | 7,4'-dimethoxy, 6-hydroxyl, N-methyl | Shows antidepressant-like and immunomodulatory effects. nih.govnih.gov |

| (R,S)-O-Methylcoclaurine | Racemic | 6,4'-dimethoxy, 7-hydroxyl, N-methyl | Binds to κ-opioid receptor with a Ki of 10.1 μM. nih.gov |

| (R,S)-N-Methylcoclaurine | Racemic | 6-methoxy, 7,4'-dihydroxyl, N-methyl | Binds to κ-opioid receptor with a Ki of 8.2 μM. nih.gov |

| (R,S)-Coclaurine | Racemic | 6-methoxy, 7,4'-dihydroxyl | Binds to κ-opioid receptor with a Ki of 8.4 μM. nih.gov |

| (S)-Reticuline | S | 6-methoxy, 7,3'-dihydroxyl, 4'-methoxy, N-methyl | Key biosynthetic branch-point intermediate; 3'-hydroxyl is essential for conversion to morphinan and protoberberine alkaloids. oup.comnih.gov |

Future Research Trajectories and Interdisciplinary Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway leading to (R)-O-Methylarmepavine involves a sophisticated series of enzyme-catalyzed reactions. Although the general framework of BIA biosynthesis is established, starting from the precursor (S)-norcoclaurine, the specific enzymes responsible for the complete assembly of (R)-O-Methylarmepavine and many of the approximately 2,500 other known BIAs remain uncharacterized. researchgate.netscribd.comoup.comoup.com Future research will be crucial in identifying and functionally characterizing the novel enzymes—such as specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs)—that dictate the final structure of this aporphine (B1220529) alkaloid. frontiersin.orgmdpi.com

Beyond the identification of individual enzymes, a significant challenge lies in understanding the complex gene regulatory networks that orchestrate the entire biosynthetic pathway. nih.govnih.gov Investigating the role of transcription factors, non-coding RNAs, and epigenetic modifications will be key to deciphering how the production of (R)-O-Methylarmepavine is controlled spatially, temporally, and in response to environmental signals. nih.gov This knowledge is a fundamental prerequisite for any future efforts in metabolic engineering. researchgate.net

Table 1: Potential Enzyme Classes for Future Investigation in (R)-O-Methylarmepavine Biosynthesis

| Enzyme Class | Putative Function in Pathway | Key Research Objective |

|---|---|---|

| O-Methyltransferases (OMTs) | Catalyze the regiospecific addition of methyl groups to hydroxyl moieties on the precursor molecule. mdpi.com | Isolate and characterize the specific OMTs responsible for the methylation patterns unique to the armepavine (B1667600) scaffold. |

| N-Methyltransferases (NMTs) | Mediate the methylation of the nitrogen atom within the isoquinoline (B145761) core. frontiersin.org | Functionally validate the NMT that acts on the coclaurine-type intermediate leading to (R)-O-Methylarmepavine. |

| Cytochrome P450s (CYPs) | Perform critical hydroxylation and oxidative rearrangement reactions that create the aporphine backbone. mdpi.com | Identify the specific CYP enzymes that catalyze the intramolecular cyclization to form the characteristic aporphine ring system. |

| Oxidoreductases | Participate in various oxidation and reduction steps throughout the pathway, influencing stereochemistry and subsequent modifications. scribd.com | Elucidate the roles of specific oxidoreductases in the formation and final tailoring of the molecule. |

Development of Novel and Sustainable Synthetic Methodologies

The total synthesis of structurally complex natural products like (R)-O-Methylarmepavine is a significant undertaking in organic chemistry. nih.govtdl.org Future synthetic strategies will increasingly prioritize sustainability, efficiency, and innovation. mdpi.comnih.gov A major focus is on the development of novel catalytic methods that can achieve the key bond formations with high levels of precision and atom economy, thereby reducing waste and simplifying purification processes. nih.gov

Emerging techniques such as photocatalysis and electro-organic synthesis are particularly promising for executing the critical oxidative phenol (B47542) coupling steps required to construct the aporphine core, offering greener alternatives to traditional stoichiometric reagents. nih.govnih.gov Furthermore, the field of synthetic biology presents a transformative approach, where the biosynthetic genes discovered in plants can be harnessed within microbial hosts like yeast or bacteria to create "cell factories" for the sustainable production of (R)-O-Methylarmepavine. frontiersin.orgnih.gov

Table 2: Emerging Synthetic Strategies for Aporphine Alkaloids

| Synthetic Methodology | Core Principle | Future Research Emphasis |

|---|---|---|

| Photocatalytic Cyclization | Utilizes light energy to promote key bond-forming reactions, such as the intramolecular oxidative coupling to form the aporphine core, under mild conditions. nih.gov | Designing more selective and efficient photocatalysts to improve reaction yields and stereocontrol. |

| Biocatalysis & Metabolic Engineering | Employs isolated enzymes or engineered microorganisms containing the relevant biosynthetic pathway to produce the target molecule from simple precursors. frontiersin.orgnih.gov | Optimizing enzyme performance and metabolic flux within heterologous hosts to achieve commercially viable production titers. |

| Continuous Flow Synthesis | Conducts chemical reactions in a continuously flowing stream rather than in a batch reactor, allowing for enhanced control, safety, and scalability. | Designing and implementing multi-step flow sequences for the complete synthesis of (R)-O-Methylarmepavine. |

| Mechanochemistry | Uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of bulk solvents. mdpi.com | Exploring mechanochemical activation for key transformations in the synthetic route to reduce solvent waste and energy consumption. |

Deeper Exploration of Molecular Mechanisms Underlying Observed Biological Activities

Aporphine alkaloids, as a class, are known to exhibit a wide spectrum of biological activities. nih.govekb.egnih.gov For (R)-O-Methylarmepavine, future research must progress from broad phenotypic screening to detailed investigations of its molecular mechanisms of action. This requires a systematic approach to identify the specific cellular signaling pathways and molecular targets that are modulated by the compound. For instance, observed anti-inflammatory or cytotoxic properties need to be dissected to pinpoint the exact proteins and signaling cascades involved, such as the NF-κB or MAPK pathways. nih.gov A thorough understanding of these molecular interactions is essential for contextualizing its biological profile.

Identification of Underexplored Biological Targets for Mechanistic Study (non-clinical)

A pivotal direction for future non-clinical research is the unbiased identification of the direct molecular binding partners of (R)-O-Methylarmepavine within a biological system. Modern chemical biology and proteomics techniques, such as affinity purification-mass spectrometry and thermal proteome profiling, can provide a global map of protein interactors. These approaches can uncover previously unknown biological targets and offer novel hypotheses for the compound's mechanism of action. nih.gov Given the structural features of aporphine alkaloids, exploring potential interactions with G-protein coupled receptors, ion channels, and various enzymes could yield significant insights. nih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling

The application of systems biology, through the integration of various "omics" technologies, offers a holistic approach to characterizing the biological effects of (R)-O-Methylarmepavine. nih.govfrontiersin.orgresearchgate.net By combining transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite changes), researchers can generate a comprehensive "biological signature" of the compound's activity. researchgate.netnih.govnih.gov This integrated approach allows for the identification of entire pathways and networks perturbed by the molecule, moving beyond a single-target perspective and providing a much richer, systems-level understanding of its biological impact. dntb.gov.ua

Table 3: Application of Omics Technologies in (R)-O-Methylarmepavine Research

| Omics Platform | Data Generated | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-Seq) | Comprehensive profile of all gene transcripts and their expression levels. dntb.gov.ua | Reveals which signaling and metabolic pathways are transcriptionally activated or repressed in response to the compound. |

| Proteomics | Global identification and quantification of proteins and their post-translational modifications. frontiersin.org | Identifies changes in the abundance of key enzymes, receptors, and structural proteins, and can help pinpoint direct molecular targets. |